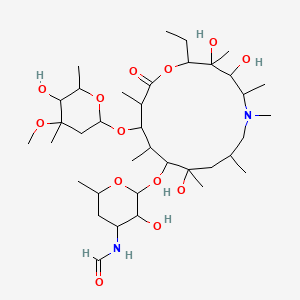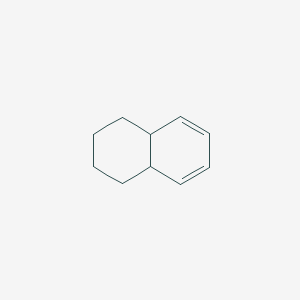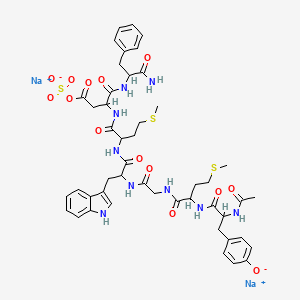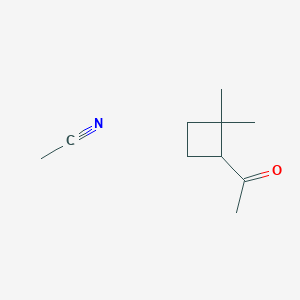![molecular formula C17H18O2 B12109666 2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)
2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Isopropyl-[1,1’-biphenyl]-4-yl)acetic acid is a compound with a complex structure. Let’s break it down:
- The biphenyl part consists of two benzene rings connected by a single bond.
- The isopropyl group (CH₃-CH(CH₃)₂) is attached to one of the phenyl rings.
- The acetic acid portion (CH₃COOH) is a carboxylic acid.
Métodos De Preparación
Synthesis Routes::
Friedel-Crafts Acylation:
- Industrial-scale synthesis typically involves optimized conditions for efficiency and yield.
Análisis De Reacciones Químicas
Oxidation: The carboxylic acid group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: Reduction of the carboxylic acid group yields the alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a synthetic intermediate in organic chemistry.
Biology: Investigated for potential biological activity.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
- The exact mechanism of action is context-dependent and would require specific studies.
- Potential molecular targets and pathways need further investigation.
Comparación Con Compuestos Similares
- Similar compounds include other benzylic acids and biphenyl derivatives.
- Uniqueness lies in the combination of the isopropyl group, biphenyl structure, and acetic acid functionality.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized
Propiedades
Fórmula molecular |
C17H18O2 |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-[4-(4-propan-2-ylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
Clave InChI |
NALTUYKKRSVNIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)



![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)



